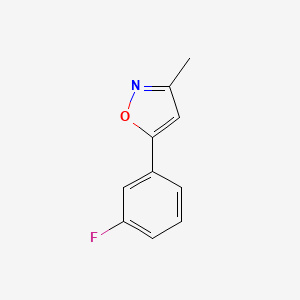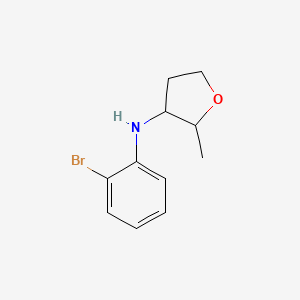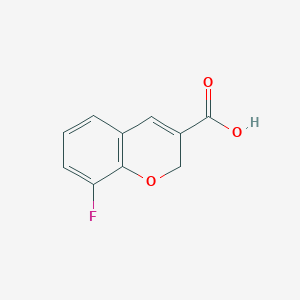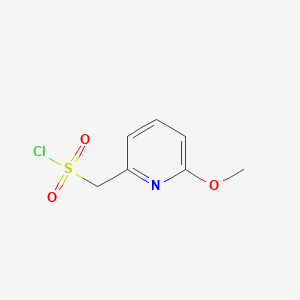![molecular formula C10H14FNS B13237068 Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine](/img/structure/B13237068.png)
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine is an organic compound with the molecular formula C10H14FNS It is a derivative of phenethylamine, where the ethylamine group is substituted with a 4-fluorophenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine typically involves a multi-step process:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Formation of 2-(4-fluorophenyl)ethylamine: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Introduction of Sulfanyl Group: The resulting amine is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the fluorophenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phenethylamine derivatives.
Substitution: Various substituted phenethylamine derivatives.
Applications De Recherche Scientifique
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Pathways Involved: By inhibiting HDACs, the compound can affect various cellular pathways, leading to changes in gene expression and potentially therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl((2-[(4-fluorophenyl)sulfanyl]ethyl))amine can be compared with other similar compounds:
2-(4-Fluorophenyl)ethylamine: This compound lacks the sulfanyl group and has different chemical properties and biological activities.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid:
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14FNS |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N-ethyl-2-(4-fluorophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14FNS/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 |
Clé InChI |
SRAWXWICZQNEGK-UHFFFAOYSA-N |
SMILES canonique |
CCNCCSC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B13236995.png)

![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)
![5-Methyl-5-[2-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B13237018.png)




![4-{Bicyclo[2.2.1]heptan-2-yl}butan-1-amine](/img/structure/B13237047.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13237052.png)

![2-[2,4-Dioxo-5-(propan-2-yl)-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B13237060.png)
